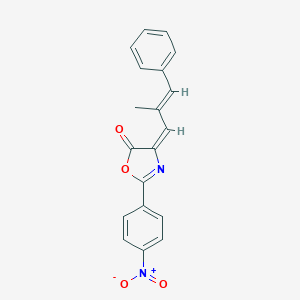
2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained attention due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad spectrum of activity against different types of microorganisms and cancer cells. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying its activity, which can lead to the development of more potent and selective drugs. Additionally, the potential use of this compound as a diagnostic tool for certain diseases, such as cancer, can also be explored.
Méthodes De Synthèse
The synthesis of 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one has been reported using different methods. One method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-3-methyl-1-phenylpropene in the presence of triethylamine to form 2-(4-nitrophenyl)-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazole-5(4H)-one. This intermediate is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In addition, this compound has shown potential as a lead molecule for the development of new drugs.
Propriétés
Nom du produit |
2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C19H14N2O4 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(4E)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H14N2O4/c1-13(11-14-5-3-2-4-6-14)12-17-19(22)25-18(20-17)15-7-9-16(10-8-15)21(23)24/h2-12H,1H3/b13-11+,17-12+ |
Clé InChI |
SNEXHWSYNRCYIX-QKIOLIMFSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)